N-(3-bromopropyl)methanesulfonamide
Description
Contextual Significance in Synthetic Organic Chemistry
In the landscape of synthetic organic chemistry, the development of novel molecules for various applications, including pharmaceuticals and material science, is paramount. Reagents that can introduce specific functionalities in a controlled and efficient manner are highly sought after. N-(3-bromopropyl)methanesulfonamide serves as a prime example of such a reagent. The presence of two distinct reactive sites allows for sequential or orthogonal chemical transformations, providing chemists with a powerful tool for molecular construction.
The methanesulfonamide (B31651) moiety is a common feature in many biologically active compounds, often contributing to their solubility, metabolic stability, and ability to interact with biological targets. The propyl chain offers a flexible linker, while the terminal bromine atom acts as a good leaving group in nucleophilic substitution reactions. This combination of features makes this compound a valuable precursor for creating libraries of compounds for drug discovery and for the synthesis of specialized chemical probes.
Overview of Structural Features and Synthetic Utility
The structure of this compound is characterized by a central three-carbon (propyl) chain. One end of the chain is attached to the nitrogen atom of a methanesulfonamide group (CH₃SO₂NH-), and the other end is terminated by a bromine atom (-Br). uni.lunih.gov This arrangement provides two key points of reactivity.
The bromine atom is susceptible to displacement by a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the straightforward introduction of the methanesulfonamidopropyl group onto other molecules. The N-H proton of the sulfonamide group is acidic and can be deprotonated with a suitable base, enabling further functionalization at the nitrogen atom. This dual reactivity is a cornerstone of its synthetic utility.
For instance, it can be used in the synthesis of more complex sulfonamides by reacting the bromine end with a nucleophile. A notable application is in the preparation of compounds for medicinal chemistry research. The methanesulfonamide group itself is a key structural component in various therapeutic agents.
Scope of Academic Research Focused on this compound
Academic research involving this compound is diverse, spanning from the development of new synthetic methodologies to its application in the synthesis of targeted molecules. Studies have explored its use in the preparation of heterocyclic compounds, which are prevalent in many pharmaceutical drugs.
One area of investigation involves its use as a precursor in the synthesis of various biologically active molecules. For example, it can be used to introduce a methanesulfonamidopropyl side chain, which may enhance the pharmacological properties of a lead compound.
Furthermore, research has focused on the development of efficient and scalable synthetic routes to this compound itself. The general preparation involves the reaction of 3-bromopropylamine (B98683) with methanesulfonyl chloride. ontosight.ai This reaction is a standard method for the formation of sulfonamides.
The compound is also utilized in the synthesis of other valuable chemical intermediates. For example, N-(3-bromopropyl)phthalimide, a related compound, is synthesized through various methods, including phase transfer catalysis and microwave irradiation, highlighting the broader interest in 3-bromopropyl-functionalized building blocks. researchgate.netgoogle.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀BrNO₂S | uni.lubldpharm.comchemicalbook.com |
| Molecular Weight | 216.10 g/mol | bldpharm.comchemicalbook.com |
| CAS Number | 63132-77-4 | bldpharm.comchemicalbook.com |
| SMILES | CS(=O)(=O)NCCCBr | uni.lubldpharm.com |
| InChIKey | JSGCXSUGKXLXDV-UHFFFAOYSA-N | uni.lu |
Properties
IUPAC Name |
N-(3-bromopropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGCXSUGKXLXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63132-77-4 | |
| Record name | N-(3-bromopropyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N 3 Bromopropyl Methanesulfonamide and Analogues
Classic Sulfonamide Synthesis Approaches
The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists.
Amination of Methanesulfonyl Halides
The most traditional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukcbijournal.com In the context of N-(3-bromopropyl)methanesulfonamide, this involves the reaction of methanesulfonyl chloride with 3-bromopropylamine (B98683) or its hydrohalide salt. uni.lunih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net
The choice of base and solvent is crucial for optimizing the reaction yield and purity of the product. Common bases include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide. cbijournal.comresearchgate.netsci-hub.se The reaction is often performed in aprotic solvents like dichloromethane, diethyl ether, or tetrahydrofuran (B95107) to avoid competing reactions with the solvent. cbijournal.com For instance, the reaction of anilines with benzenesulfonyl chloride has been reported in diethyl ether at 0 °C, yielding the corresponding sulfonamide in high yield. cbijournal.com A patent describes the synthesis of methane (B114726) sulfonamide derivatives by reacting methanesulfonyl chloride with amines in a nitroalkane diluent, which allows for the precipitation and easy separation of the amine hydrochloride salt byproduct. google.com
The general reaction scheme is as follows:
CH₃SO₂Cl + H₂N(CH₂)₃Br → CH₃SO₂NH(CH₂)₃Br + HCl
The nucleophilicity of the amine is a key factor; while primary aliphatic amines like 3-bromopropylamine are generally highly reactive, aromatic amines may require more forcing conditions. researchgate.net
Alternative Synthetic Routes to Sulfonamide Scaffolds
While the sulfonyl chloride-amine coupling remains prevalent, concerns over the stability and handling of sulfonyl chlorides have driven the development of alternative methods.
One notable approach involves the use of sulfonic acids as starting materials. For example, sulfonic acids can be converted in situ to the corresponding sulfonyl chloride, which then reacts with an amine without the need for isolation. cbijournal.com Another innovative, one-pot method involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, which are then coupled with amines to generate sulfonamides. princeton.eduacs.org This method avoids the pre-functionalization of the starting materials.
Recent research has also focused on metal-free approaches. For example, a one-pot, two-step synthesis has been developed using readily available nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water. researchgate.net The nitroarene is first reduced to the corresponding amine, which then couples with the sulfinate. researchgate.net Such methods, while primarily demonstrated for N-arylsulfonamides, could potentially be adapted for the synthesis of N-alkylsulfonamide scaffolds prior to halogenation.
A summary of various amines and sulfonyl chlorides used in sulfonamide synthesis is presented below, illustrating the broad scope of this reaction.
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 |
| Aniline | Benzenesulfonyl chloride | Triethylamine | Diethyl Ether | 85 |
| Gabapentin | Various sulfonyl chlorides | Na₂CO₃ | Water | - |
This table presents a selection of reported reaction conditions and yields for the synthesis of various sulfonamides, highlighting the versatility of the amination of sulfonyl chlorides. cbijournal.comsci-hub.se
Targeted Bromination Strategies for Propyl Chains
The introduction of a bromine atom onto the propyl chain requires careful consideration of regioselectivity and the reactivity of the chosen brominating agent. The synthesis of this compound can be envisioned either by starting with a pre-brominated amine (3-bromopropylamine) or by brominating an N-propylmethanesulfonamide precursor. The latter approach requires selective halogenation methods.
Selective Halogenation Methods
Free radical halogenation is a common method for functionalizing alkanes. libretexts.org The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. chemistrysteps.com For an N-propyl chain, the secondary C-H bonds at the C2 position are more reactive than the primary C-H bonds at the C1 and C3 positions. However, bromination is known to be more selective than chlorination. libretexts.orgchemistrysteps.com
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. libretexts.orgopenstax.org It generates a low concentration of bromine radicals, typically initiated by light or a radical initiator. libretexts.org While not directly applicable to a saturated propyl chain, the principles of radical stability and selective radical generation are key. For unactivated aliphatic C-H bonds, methods using N-bromoamides under visible light have been developed, demonstrating high site selectivity. nih.gov These reactions proceed in good yields and can be a valuable tool for late-stage functionalization. nih.gov
Another approach is two-phase electrolysis, which has been shown to be effective for the side-chain bromination of alkyl aromatic compounds, yielding benzyl (B1604629) bromides with high selectivity. cecri.res.in
Bromine Source Reactivity in Propyl Chain Functionalization
The choice of bromine source is critical in controlling the outcome of the halogenation reaction. Molecular bromine (Br₂) can be used, often with heat or light to initiate a radical chain reaction. vaia.comacsgcipr.org However, its high reactivity can lead to over-halogenation and a mixture of products. libretexts.org
The reactivity of different halogenating agents is compared in the table below:
| Halogenating Agent | Reactivity Order | Selectivity | Typical Use |
| F₂ | F₂ > Cl₂ > Br₂ > I₂ | Low | Difficult to control |
| Cl₂ | F₂ > Cl₂ > Br₂ > I₂ | Moderate | Alkane halogenation |
| Br₂ | F₂ > Cl₂ > Br₂ > I₂ | High | Selective alkane halogenation |
| I₂ | F₂ > Cl₂ > Br₂ > I₂ | Very High | Generally unreactive |
This table illustrates the relative reactivity and selectivity of halogens in free-radical substitution reactions. libretexts.org
For the specific bromination of a propyl chain, the Hammond postulate helps to explain the high selectivity of bromination. The hydrogen abstraction step for bromination is endothermic, meaning the transition state resembles the radical product. This leads to a greater energy difference between the transition states for the formation of primary and secondary radicals, resulting in higher selectivity for the more stable secondary position. chemistrysteps.com To achieve bromination at the C3 position of an N-propyl chain, one would typically start with a precursor that already contains a functional group at that position, such as a hydroxyl group, which can then be converted to a bromide. The direct selective bromination at the C3 position of an unsubstituted N-propyl chain is challenging due to the higher reactivity of the C2 position.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Several green chemistry principles have been applied to the synthesis of sulfonamides, which are relevant to the production of this compound.
A significant advancement is the use of water as a solvent for sulfonamide synthesis. sci-hub.sersc.org A facile and environmentally friendly method has been described where equimolar amounts of an amino compound and an arylsulfonyl chloride react in water under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.org
Flow chemistry offers another green alternative, providing rapid and efficient synthesis with minimized waste. A study on the synthesis of a sulfonamide library in a meso-reactor demonstrated the advantages of flow technology, including the use of greener solvents like polyethylene (B3416737) glycol 400 (PEG 400) and straightforward product isolation. acs.org
Mechanosynthesis, or solvent-free ball milling, represents a cutting-edge green approach. A one-pot, two-step mechanochemical process for sulfonamide synthesis has been developed using solid sodium hypochlorite, which is both cost-effective and environmentally friendly. rsc.org
These green methodologies offer significant advantages over traditional methods by reducing solvent waste, avoiding toxic reagents, and simplifying purification procedures. researchgate.nettandfonline.com The application of these principles to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.
Solvent-Minimized Transformations
In a push towards greener chemistry, solvent-minimized and solvent-free reactions are gaining prominence. These methods reduce the environmental impact associated with volatile organic compounds (VOCs) and can simplify product purification. For sulfonamide synthesis, techniques like reactive extrusion are being explored. nih.gov This process involves feeding the neat reactants, such as methanesulfonyl chloride and 3-bromopropylamine, into a twin-screw extruder. The mechanical energy and controlled heating within the extruder facilitate the reaction in the absence of a traditional solvent, producing the desired this compound continuously. nih.gov
Key advantages include a significant reduction in solvent waste, potential for continuous manufacturing, and enhanced reaction rates due to high concentrations of reactants. nih.gov The translation from small-scale laboratory synthesis to larger-scale production is a critical aspect of this methodology. nih.gov
Table 1: Hypothetical Parameters for Solvent-Minimized Extrusion
| Parameter | Value Range | Purpose |
|---|---|---|
| Screw Speed | 100-500 RPM | Controls mixing intensity and residence time. |
| Barrel Temperature | 40-80 °C | Provides thermal energy to drive the reaction. |
| Feed Rate | 10-50 g/min | Determines the throughput of the continuous process. |
Mechanochemical Synthesis Approaches
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal amounts of liquid. This technique can lead to the formation of products that are difficult to obtain through conventional solution-phase synthesis. The high-energy collisions inside the milling jar can break and form chemical bonds, often at ambient temperature.
The synthesis of this compound via mechanochemistry would involve milling methanesulfonyl chloride with 3-bromopropylamine, possibly with a solid base like potassium carbonate to neutralize the HCl byproduct. This solvent-free approach is notable for its simplicity, speed, and reduced environmental footprint. It represents a significant departure from traditional solution-based methods, offering a direct route to the target compound. nih.gov
Phase Transfer Catalysis for Enhanced Efficiency
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate immiscible phases, such as an aqueous phase and an organic phase. ijirset.com In the synthesis of sulfonamides, PTC can be particularly effective when using an inorganic base (soluble in water) to react with starting materials dissolved in an organic solvent. google.com
A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a phosphonium (B103445) salt, "ferries" one of the reactants (e.g., a deprotonated amine or a sulfonate anion) across the phase boundary into the other phase where the reaction can occur. ijirset.com This method can accelerate reaction rates, improve yields, and allow for the use of cheaper, water-soluble bases, aligning with the principles of green chemistry by reducing the need for anhydrous organic solvents. ijirset.com For the synthesis of this compound, this could involve reacting 3-bromopropylamine in an organic solvent (like toluene) with methanesulfonyl chloride in the presence of an aqueous solution of sodium carbonate and a PTC catalyst. google.com
Table 2: Comparison of Common Phase Transfer Catalysts
| Catalyst | Type | Key Features |
|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Commonly used, effective, and relatively inexpensive. |
| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | Another widely used and efficient catalyst. ijirset.com |
| Hexadecyltributylphosphonium Bromide | Quaternary Phosphonium Salt | Offers higher thermal stability compared to ammonium salts. ijirset.com |
Ultrasonic and Microwave-Assisted Synthesis
The application of external energy sources like ultrasound and microwaves can dramatically accelerate chemical reactions.
Ultrasonic-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates. The synthesis of this compound under ultrasonic irradiation could lead to higher yields in shorter time frames compared to silent (non-sonicated) reactions. This method is known to be effective in enhancing mass transfer in heterogeneous systems. nih.gov
Microwave-assisted synthesis employs microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves heat the entire volume of the reaction mixture simultaneously and efficiently. nih.gov This rapid, uniform heating can reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts. researchgate.netrsc.org The synthesis of this compound could be performed rapidly by irradiating a mixture of the reactants in a suitable solvent within a microwave reactor.
Table 3: Comparison of Energy-Assisted Synthesis Methods
| Method | Principle | Typical Reaction Time | Advantages |
|---|---|---|---|
| Conventional Heating | Thermal Conduction | Hours | Well-established and understood. |
| Ultrasonic Irradiation | Acoustic Cavitation | 30-90 minutes | Enhanced mass transfer, can initiate difficult reactions. nih.gov |
Optimization of Reaction Conditions and Yields in Academic Synthesis
In an academic or research setting, the optimization of reaction conditions is a systematic process aimed at maximizing the yield and purity of the target compound, this compound. This process involves methodically varying several parameters to identify the ideal set of conditions.
Key variables in the synthesis, which is typically a reaction between methanesulfonyl chloride and 3-bromopropylamine, include:
Base: The choice of base is critical for neutralizing the hydrochloric acid byproduct. Common bases include organic amines (e.g., triethylamine, pyridine) and inorganic bases (e.g., potassium carbonate). The strength and solubility of the base can significantly impact the reaction rate and byproduct formation.
Solvent: The solvent must dissolve the reactants but not react with them. Dichloromethane, acetonitrile (B52724), and tetrahydrofuran are common choices. The polarity of the solvent can influence the reaction pathway and rate.
Temperature: Reactions may be run at room temperature, cooled to 0 °C to control exotherms, or heated to increase the rate. Finding the optimal temperature is a balance between reaction speed and the stability of reactants and products.
Stoichiometry: The molar ratio of reactants is adjusted to ensure the complete consumption of the limiting reagent, which is often the more expensive starting material. A slight excess of the amine or base may be used.
A typical optimization study might involve running a matrix of experiments where each of these parameters is varied systematically, as illustrated in the hypothetical table below.
Table 4: Hypothetical Optimization Matrix for this compound Synthesis
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 75 |
| 2 | Triethylamine | Acetonitrile | 0 to 25 | 4 | 82 |
| 3 | Pyridine | Dichloromethane | 0 to 25 | 4 | 68 |
| 4 | Potassium Carbonate | Acetonitrile | 25 | 6 | 78 |
| 5 | Triethylamine | Acetonitrile | 40 | 2 | 85 |
| 6 | Triethylamine | Acetonitrile | 25 | 2 | 91 |
This systematic approach allows researchers to identify the optimal conditions (highlighted in Entry 6) for producing this compound with the highest possible efficiency in a laboratory setting. researchgate.net
Elucidation of Reactivity and Reaction Mechanisms Involving N 3 Bromopropyl Methanesulfonamide
Nucleophilic Substitution Reactions of the Bromopropyl Moiety
The presence of a bromine atom on the terminal carbon of the propyl chain makes this position highly susceptible to nucleophilic attack. The nature of the nucleophile, solvent, and reaction conditions dictates the mechanistic pathway and the resulting products.
Mechanistic Pathways of SN1 and SN2 Reactions
The primary alkyl bromide structure of N-(3-bromopropyl)methanesulfonamide strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine, leading to a concerted process where the carbon-nucleophile bond is formed simultaneously with the cleavage of the carbon-bromine bond. This mechanism is characterized by an inversion of stereochemistry at the reaction center, although for the achiral substrate this compound, this is not directly observable. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
The competing SN1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. However, under specific conditions, such as in the presence of a strong Lewis acid to facilitate bromide departure or with highly polar, non-nucleophilic solvents, the SN1 pathway may be partially operative. The formation of a carbocation intermediate would lead to a mixture of products, including potential rearrangement products, though this is less common for this specific substrate.
Stereochemical Outcomes in Substitutions
Given that the carbon atom bearing the bromine in this compound is not a stereocenter, discussions of stereochemical outcomes such as inversion or racemization are not directly applicable to the substrate itself. However, if the incoming nucleophile creates a new stereocenter, the stereochemistry of the product will be determined by the SN2 mechanism, resulting in a specific, predictable stereochemical configuration. For instance, reaction with a chiral nucleophile would lead to the formation of diastereomeric products, with the ratio determined by the transition state energies.
Reactivity of the Sulfonamide Nitrogen
The sulfonamide functional group possesses a nitrogen atom with a lone pair of electrons, but its reactivity is significantly modulated by the strongly electron-withdrawing sulfonyl group. This electronic effect decreases the nucleophilicity of the nitrogen compared to a simple amine but increases the acidity of the N-H proton.
N-Alkylation and Acylation Reactions
While the sulfonamide nitrogen is a relatively weak nucleophile, it can undergo N-alkylation under appropriate conditions. Typically, this requires a strong base to deprotonate the nitrogen, forming a more nucleophilic sulfonamide anion. This anion can then react with an alkylating agent, such as an alkyl halide, to form a new N-C bond.
N-acylation reactions at the sulfonamide nitrogen are also possible. Reaction with acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct, leads to the formation of N-acylsulfonamides.
Deprotonation and Anion Chemistry
The proton on the sulfonamide nitrogen is acidic due to the resonance stabilization of the resulting conjugate base. The negative charge on the nitrogen can be delocalized onto the two oxygen atoms of the sulfonyl group. Strong bases, such as alkali metal hydrides (e.g., NaH) or alkoxides (e.g., NaOEt), are commonly used to effect deprotonation .
The resulting sulfonamide anion is a potent nucleophile. Its reactivity is ambident, meaning it can react at either the nitrogen or the oxygen atoms. However, reactions with electrophiles typically occur at the nitrogen atom, a manifestation of the "hard and soft acids and bases" (HSAB) principle, where the "harder" nitrogen center preferentially reacts with most carbon-based electrophiles.
Rearrangement Pathways and Intramolecular Cyclization Reactions
The bifunctional nature of this compound, possessing both an electrophilic carbon and a potentially nucleophilic nitrogen, makes it a prime candidate for intramolecular cyclization . In the presence of a base, the sulfonamide nitrogen can be deprotonated, and the resulting anion can undergo an intramolecular SN2 reaction, attacking the carbon bearing the bromine atom. This process results in the formation of a four-membered cyclic sulfonamide, a thietane-1,1-dioxide derivative.
Role in Catalyst Systems and Catalytic Processes
The inherent chemical functionalities of this compound—a primary alkyl bromide and a sulfonamide group—position it as a candidate for involvement in various catalytic systems, either as a co-catalyst or as a precursor for ligand synthesis.
Co-catalytic Functionality in Organic Transformations
Currently, there is a lack of specific literature detailing the use of this compound as a co-catalyst in organic transformations. However, its structural components suggest potential roles. The bromide atom can act as a leaving group in nucleophilic substitution reactions, potentially facilitating catalytic cycles. The sulfonamide moiety, with its acidic proton and potential to coordinate with metal centers, could also influence the reactivity of a catalytic system.
In broader contexts, related sulfonamide compounds have been shown to participate in various catalytic processes. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While not directly implicating this compound, these reactions often involve substrates with similar functional groups, highlighting the potential for this compound to be utilized in such transformations.
Ligand Design for Metal-Catalyzed Reactions
The structure of this compound makes it a viable scaffold for the design of novel ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms for coordination with a metal center. Furthermore, the bromopropyl chain offers a reactive handle for further functionalization, allowing for the synthesis of more complex ligand architectures.
C-H Functionalization Studies
Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous C-H bonds into more complex functionalities. nih.govmdpi.com The study of how this compound might participate in or be a substrate for such reactions is a pertinent area of chemical research.
Activation of Alkyl C-H Bonds
The activation of alkyl C-H bonds is a challenging yet highly desirable transformation. While there is no direct evidence of this compound being used to activate alkyl C-H bonds, its own C-H bonds could be subject to functionalization. Transition metal-catalyzed reactions, often employing palladium, rhodium, or copper, are common methods for C-H activation. mdpi.comnih.gov
In a hypothetical scenario, a directing group could be installed on the nitrogen atom of the sulfonamide to direct a metal catalyst to a specific C-H bond on the propyl chain, leading to its functionalization. The inherent reactivity of the C-Br bond would need to be considered in such a synthetic design.
Regioselectivity and Chemoselectivity Investigations
When considering reactions involving this compound, regioselectivity and chemoselectivity are key challenges. The molecule possesses multiple reactive sites: the C-Br bond, the acidic N-H bond, and the C-H bonds of the propyl chain.
Regioselectivity would be crucial in reactions aiming to functionalize a specific C-H bond. For instance, in a C-H activation reaction, controlling which of the three methylene (B1212753) groups on the propyl chain reacts is a significant hurdle. The use of directing groups or specific catalysts would be necessary to achieve high regioselectivity. mdpi.com
Chemoselectivity involves differentiating between the reactive functional groups. For example, in a cross-coupling reaction, a catalyst would need to selectively activate the C-Br bond over the C-H or N-H bonds. The choice of catalyst, ligands, and reaction conditions would be paramount in controlling the chemoselectivity of any transformation involving this substrate.
Below is a table summarizing the potential reactive sites and the challenges associated with selectivity:
| Reactive Site | Potential Transformation | Selectivity Challenge |
| C-Br Bond | Nucleophilic Substitution, Cross-Coupling | Chemoselectivity against N-H and C-H bonds |
| N-H Bond | Deprotonation, N-Arylation | Chemoselectivity against C-Br bond |
| Propyl C-H Bonds | C-H Activation/Functionalization | Regioselectivity between C1, C2, and C3 positions |
Applications of N 3 Bromopropyl Methanesulfonamide As a Versatile Synthetic Intermediate
Synthon for Amine and Sulfonamide-Containing Compounds
N-(3-bromopropyl)methanesulfonamide serves as a valuable and versatile synthon in organic synthesis, particularly for the introduction of a 3-(methanesulfonamido)propyl group into various molecules. Its utility stems from the presence of a reactive bromo-functional group, which readily participates in nucleophilic substitution reactions. This allows for the formation of new carbon-nitrogen and carbon-sulfur bonds, leading to the synthesis of a diverse range of amine and sulfonamide-containing compounds.
The primary mode of reaction for this compound is as an alkylating agent. The electron-withdrawing nature of the adjacent sulfonamide group enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles. This reactivity is the foundation for its application in constructing more complex molecular architectures.
A general scheme for the utilization of this compound as a synthon involves its reaction with a suitable nucleophile, typically an amine or a thiol, in the presence of a base. The base serves to deprotonate the nucleophile, increasing its reactivity towards the electrophilic carbon of the bromopropyl group.
The following subsections detail the application of this compound in the synthesis of amine and sulfonamide-containing compounds.
Synthesis of Amine-Containing Compounds
This compound is an effective reagent for the N-alkylation of primary and secondary amines, leading to the formation of secondary and tertiary amines, respectively. This reaction provides a straightforward method for incorporating the 3-(methanesulfonamido)propyl moiety into a wide array of amine-containing scaffolds. The general reaction proceeds as follows:
Reaction with Primary Amines: When reacted with a primary amine, this compound yields a secondary amine.
Reaction with Secondary Amines: Reaction with a secondary amine results in the formation of a tertiary amine.
The choice of base and solvent is crucial for the success of these alkylation reactions, with common choices including potassium carbonate, triethylamine (B128534), or sodium hydride in solvents like acetonitrile (B52724), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF).
Below is a table illustrating the potential amine-containing compounds that can be synthesized from this compound and various amine precursors.
| Amine Precursor | Product |
| Aniline | N-(3-(phenylamino)propyl)methanesulfonamide |
| Piperidine | 1-(3-(methanesulfonamido)propyl)piperidine |
| Morpholine | 4-(3-(methanesulfonamido)propyl)morpholine |
| Benzylamine | N-(3-(benzylamino)propyl)methanesulfonamide |
This table is illustrative and the feasibility and yield of each reaction would depend on specific experimental conditions.
Synthesis of Sulfonamide-Containing Compounds
While this compound itself contains a sulfonamide group, it can be used to synthesize molecules with additional sulfonamide functionalities or to create precursors for further sulfonamide synthesis. For instance, the amine products from the reactions described above can be further reacted with sulfonyl chlorides to introduce a second sulfonamide group into the molecule.
A more direct application involves the reaction of this compound with a compound already containing a sulfonamide group with a reactive N-H bond. This allows for the extension of the molecule and the creation of bis-sulfonamides.
The following table presents examples of sulfonamide-containing compounds that can be conceptually derived using this compound as a building block.
| Reactant | Product |
| Benzenesulfonamide | N-(3-(phenylsulfonamido)propyl)methanesulfonamide |
| p-Toluenesulfonamide | N-(3-(tosylamino)propyl)methanesulfonamide |
This table is illustrative and the feasibility and yield of each reaction would depend on specific experimental conditions.
The versatility of this compound as a synthon makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential biological activities. The ability to readily introduce the polar methanesulfonamido group can influence the physicochemical properties of molecules, such as solubility and hydrogen bonding capacity, which are important considerations in drug design.
Synthesis and Research Significance of Derivatives and Analogues of N 3 Bromopropyl Methanesulfonamide
N-Substituted Methanesulfonamides and Their Synthetic Diversity
The synthetic utility of N-(3-bromopropyl)methanesulfonamide is greatly enhanced by the reactivity of the sulfonamide N-H bond, which can be readily deprotonated to form a nucleophilic anion. This anion can then participate in a variety of substitution reactions, leading to a wide range of N-substituted methanesulfonamides. The synthetic diversity of these compounds is a testament to the robustness of the methanesulfonamide (B31651) group and the versatility of modern synthetic methods.
One common approach to introduce substituents on the nitrogen atom is through alkylation or arylation reactions. For instance, the reaction of a sulfonamide with an appropriate alkyl halide in the presence of a base is a fundamental method for synthesizing N-alkylated derivatives. This approach is exemplified in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, where the sulfonamide nitrogen is alkylated with bromoethane (B45996) or 1-bromopropane (B46711). nih.gov The choice of the alkylating agent allows for the introduction of a wide variety of linear, branched, or cyclic alkyl groups.
Furthermore, the nitrogen atom of a sulfonamide can be incorporated into more complex heterocyclic systems. The synthesis of novel sulfonamide derivatives of trimetazidine, for example, involves the reaction of a piperazine (B1678402) nitrogen with various sulfonyl chlorides, including methanesulfonyl chloride. mdpi.com This highlights the possibility of incorporating the N-methanesulfonyl group into pre-existing molecular scaffolds to modify their properties. The synthesis of N-substituted methanedisulfonamides and N'-substituted methanedisulfonylureas further illustrates the capacity for the sulfonamide nitrogen to react with a variety of electrophiles, expanding the accessible chemical space. nih.gov
The diversity of N-substituted methanesulfonamides is crucial for various research applications, including medicinal chemistry. For example, the N-methyl-N-methanesulfonylamino group is a key feature in a series of potent HMG-CoA reductase inhibitors. nih.gov The ability to synthetically modify the substituent on the nitrogen atom allows for the fine-tuning of a compound's physicochemical and biological properties.
Table 1: Examples of N-Substituted Methanesulfonamide Derivatives and their Synthetic Precursors
| Derivative/Analogue | Precursor 1 | Precursor 2 | Type of Reaction |
|---|---|---|---|
| 5-bromo-N-ethylthiophene-2-sulfonamide | 5-bromothiophene-2-sulfonamide | Bromoethane | N-Alkylation |
| 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 1-(2,3,4-trimethoxybenzyl)piperazine | Methanesulfonyl chloride | N-Sulfonylation |
| N-methyl-N-methanesulfonylaminopyrimidine derivatives | N-methylpyrimidinamine derivative | Methanesulfonyl chloride | N-Sulfonylation |
Homologues and Isomers of the Bromopropyl Chain
Varying the length and branching of the alkyl chain in this compound gives rise to a range of homologues and isomers, each with potentially distinct reactivity and properties. The synthesis of these compounds allows for a systematic investigation of the impact of chain length on reaction outcomes and biological activity.
Homologues of this compound, such as N-(2-bromoethyl)methanesulfonamide or N-(4-bromobutyl)methanesulfonamide, can be synthesized through similar methods, typically involving the reaction of methanesulfonamide with the corresponding dibromoalkane or by the sulfonylation of the appropriate bromoalkylamine. A notable example is the synthesis of N-methanesulfonyl-5-bromovaleramide, which features a five-carbon chain, demonstrating the extension of the alkyl backbone. prepchem.com The length of the alkyl chain can influence the intramolecular cyclization rates and the accessibility of the bromine-bearing carbon to nucleophiles.
Isomers of the bromopropyl chain, such as N-(2-bromopropyl)methanesulfonamide or N-(1-bromopropan-2-yl)methanesulfonamide, introduce branching, which can sterically hinder reactions at the carbon-bromine bond. The position of the bromine atom along the propyl chain is a critical determinant of the reactivity and the types of products that can be formed. For instance, a secondary bromide, as in N-(2-bromopropyl)methanesulfonamide, is generally less reactive in SN2 reactions compared to the primary bromide in this compound.
More complex analogues, such as bromo-n-[(chloromethyl)sulfonyl]-n-(4-pentynyl)methanesulfonamide, showcase the potential for introducing additional functional groups and varying chain lengths. sigmaaldrich.com These structural modifications are crucial in fields like drug discovery, where the spatial arrangement and length of a linker can significantly impact a molecule's ability to interact with its biological target.
Table 2: Examples of Homologues and Isomers of the Bromopropyl Chain
| Compound Name | Chain Length | Bromine Position |
|---|---|---|
| N-(2-bromoethyl)methanesulfonamide | 2 | Primary |
| This compound | 3 | Primary |
| N-(2-bromopropyl)methanesulfonamide | 3 | Secondary |
| N-(4-bromobutyl)methanesulfonamide | 4 | Primary |
| N-methanesulfonyl-5-bromovaleramide | 5 | Primary |
Structural Modifications of the Sulfonyl Moiety
A straightforward modification involves replacing the methyl group with other alkyl chains, leading to alkanesulfonamides such as ethanesulfonamide (B75362) or propanesulfonamide. A more significant alteration is the substitution of the alkyl group with an aryl group, such as a phenyl or a substituted phenyl ring. The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives is a prime example, where a p-bromophenylsulfonyl group is utilized. mdpi.com The electronic nature of the substituents on the aryl ring can be tuned to modulate the properties of the sulfonamide.
Furthermore, heterocyclic sulfonyl chlorides can be employed to introduce heteroaromatic sulfonyl moieties. The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrates the use of a thiophenesulfonyl group, which can impart different chemical characteristics compared to a simple alkanesulfonyl or benzenesulfonyl group. nih.gov The general synthetic route for these modifications typically involves the reaction of a primary or secondary amine with the desired sulfonyl chloride in the presence of a base. mdpi.comresearchgate.netsci-hub.se This modular approach allows for the creation of a large library of sulfonamides with diverse sulfonyl groups, each with the potential for unique applications.
Table 3: Examples of Structural Modifications of the Sulfonyl Moiety
| Sulfonyl Moiety | Example Compound |
|---|---|
| Methanesulfonyl | This compound |
| p-Bromophenylsulfonyl | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine |
| Thiophenesulfonyl | 5-bromo-N-propylthiophene-2-sulfonamide |
Strategic Design and Synthesis of Functionalized Analogues
The bromine atom in this compound and its analogues serves as a synthetic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This strategic design allows for the construction of more complex and functionalized molecules. The choice of nucleophile determines the nature of the resulting functional group, enabling the synthesis of amines, ethers, thioethers, azides, and many other derivatives.
This synthetic strategy is fundamental in medicinal chemistry for the development of new therapeutic agents. For instance, the synthesis of complex molecules like HMG-CoA reductase inhibitors often involves the coupling of a sulfonamide-containing fragment with another part of the molecule, where a reactive group like a bromide facilitates the connection. nih.gov Similarly, the synthesis of biaryl sulfonamides through palladium-catalyzed C-H arylation of benzamides with iodobenzenesulfonamides represents a sophisticated strategy for creating highly functionalized analogues that would be difficult to access through traditional methods. researchgate.net
The strategic design of functionalized analogues also extends to the development of chemical probes and materials. The ability to introduce specific functional groups at a defined position allows for the creation of molecules with tailored properties for various applications.
Comparative Reactivity and Synthetic Profiles of Derivatives
The structural variations in the derivatives and analogues of this compound lead to differences in their reactivity and synthetic profiles. These differences can be exploited to achieve selective transformations and to optimize reaction conditions.
A clear example of how structure influences reactivity is seen in the N-alkylation of 5-bromothiophene-2-sulfonamide. The reaction with bromoethane and 1-bromopropane proceeds with good yields, while the reaction with isopropyl bromide results in a lower yield, likely due to steric hindrance from the branched alkyl group. nih.gov This demonstrates that the steric bulk of the N-substituent can significantly impact the efficiency of subsequent reactions.
The nature of the sulfonyl group also plays a role in the reactivity of the sulfonamide. For example, a comparative study of the nickel-catalyzed N-arylation of sulfinamides versus sulfonamides highlights differences in the reactivity of these related functional groups in cross-coupling reactions. researchgate.net While not a direct comparison of different sulfonamides, it underscores that the sulfur-based functional group is a key determinant of reactivity.
Computational and Theoretical Investigations of N 3 Bromopropyl Methanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of a molecule. For N-(3-bromopropyl)methanesulfonamide, these calculations can predict its geometry, electronic properties, and reactivity. A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules containing halogens and sulfur. nih.govdtic.mil
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of this compound reveals the distribution of electrons and the nature of the chemical bonds. The sulfonamide group is characterized by a highly polarized S=O bond and a significant degree of charge separation, with the oxygen atoms bearing partial negative charges and the sulfur atom a partial positive charge. The nitrogen atom also exhibits a partial negative charge due to its high electronegativity. The propyl chain is largely nonpolar, with the exception of the C-Br bond, where the bromine atom withdraws electron density, creating a partial positive charge on the adjacent carbon atom.
Natural Bond Orbital (NBO) analysis can further quantify these interactions by examining the delocalization of electron density between filled and empty orbitals. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. nih.gov For instance, the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals. rsc.org In this compound, the sigma (σ) bonds that form the molecular backbone arise from the overlap of atomic and hybrid orbitals. The sulfonamide group also features pi (π) character in the S-O bonds.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the bromine and nitrogen atoms, which possess lone pairs of electrons, while the LUMO is expected to be distributed over the sulfonamide group, particularly the S-O antibonding orbitals.
| Parameter | Hypothetical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Region of electron donation (likely Br and N lone pairs) |
| LUMO Energy | -0.5 | Region of electron acceptance (likely σ* C-Br and sulfonamide group) |
| HOMO-LUMO Gap | 7.0 | Indicates good kinetic stability |
Conformational Analysis and Energy Landscapes
The flexibility of the propyl chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation around the single bonds. By systematically rotating the dihedral angles of the C-C and C-N bonds and calculating the corresponding energy, a potential energy surface can be constructed.
The most stable conformers will correspond to the minima on this energy landscape. These are typically staggered conformations that minimize steric hindrance. The energy barriers between conformers, which correspond to the transition states (eclipsed conformations), determine the rate of interconversion at a given temperature. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model the pathways of chemical reactions involving this compound. A common reaction for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.
Reaction pathway modeling involves identifying the minimum energy path from reactants to products. This path includes the characterization of the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate. By analyzing the geometry and vibrational frequencies of the transition state, the mechanism of the reaction can be elucidated. For a typical SN2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion partially bonded.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory of atomic positions.
By simulating this compound in a solvent, such as water or an organic solvent, the nature of the intermolecular interactions can be investigated. This includes the formation of hydrogen bonds between the sulfonamide group and protic solvents, as well as van der Waals interactions between the alkyl chain and nonpolar solvents. MD simulations can also be used to study the aggregation of this compound molecules and their interactions with larger systems like lipid bilayers or protein binding sites.
Prediction of Spectroscopic Parameters and Reactivity Profiles
Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data for structure validation.
NMR Spectroscopy : The chemical shifts of the 1H and 13C nuclei can be calculated with good accuracy. nih.gov These calculations help in the assignment of experimental NMR spectra. For this compound, distinct signals are expected for the methyl group, the different methylene (B1212753) groups of the propyl chain, and the carbon atoms attached to the nitrogen and bromine atoms.
IR Spectroscopy : The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. aip.orgresearchgate.net Characteristic peaks would include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretch, and the C-Br stretch. libretexts.org
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. rsc.orgmdpi.com For this compound, the absorption bands in the UV region would correspond to electronic transitions, likely involving the non-bonding electrons of the nitrogen and bromine atoms and the π-system of the sulfonamide group.
The reactivity profile of the molecule can also be predicted. The calculated electrostatic potential surface can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| 1H NMR (ppm) | -CH3 | 2.9 |
| -N-CH2- | 3.3 | |
| -CH2-CH2-Br | 2.2 | |
| -CH2-Br | 3.5 | |
| 13C NMR (ppm) | -CH3 | 40 |
| -N-CH2- | 45 | |
| -CH2-CH2-Br | 32 | |
| -CH2-Br | 30 | |
| IR (cm-1) | N-H stretch | 3300 |
| S=O asymmetric stretch | 1330 | |
| S=O symmetric stretch | 1150 | |
| C-Br stretch | 650 | |
| UV-Vis (nm) | λmax | 220 |
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring in N 3 Bromopropyl Methanesulfonamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioselective Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(3-bromopropyl)methanesulfonamide. It allows for the detailed analysis of the molecular framework, including the confirmation of isomeric purity and the determination of regioselectivity in its reactions.
One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons in the molecule. For instance, the methylene (B1212753) protons adjacent to the bromine atom and the nitrogen atom will have characteristic chemical shifts due to the electron-withdrawing effects of these heteroatoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, signals corresponding to the methyl carbon of the methanesulfonyl group and the three methylene carbons of the propyl chain would be observed at characteristic chemical shifts.
While not applicable to this compound itself, ¹⁹F NMR would be a crucial technique if a fluorine atom were present in the molecule, providing sensitive and specific information about its location and environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃-S | ~2.9 | ~40 |
| S-N-CH₂ | ~3.3 | ~42 |
| -CH₂- | ~2.1 | ~31 |
| -CH₂-Br | ~3.5 | ~33 |
Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. harvard.eduyoutube.com
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, cross-peaks in the COSY spectrum would confirm the connectivity of the methylene protons in the propyl chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons. youtube.comsdsu.edu This allows for the unambiguous assignment of proton and carbon signals for each CH₂ group in the propyl chain and the methyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.gov The monoisotopic mass of this compound (C₄H₁₀BrNO₂S) is 214.96156 Da. uni.lu
HRMS also provides information about the fragmentation pattern of the molecule upon ionization. miamioh.edu This fragmentation can be diagnostic and helps to confirm the structure. Common fragmentation pathways for this compound might include the loss of a bromine radical, cleavage of the C-S or S-N bonds, and fragmentation of the propyl chain. The analysis of these fragment ions further corroborates the proposed structure.
Table 2: Predicted m/z Values for this compound Adducts in HRMS uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.96884 |
| [M+Na]⁺ | 237.95078 |
| [M-H]⁻ | 213.95428 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H bond (if present as a secondary amine), S=O stretches of the sulfonyl group, C-H stretches of the alkyl groups, and the C-Br stretch. The strong, characteristic absorptions for the symmetric and asymmetric stretching vibrations of the SO₂ group are particularly useful for identifying the methanesulfonamide (B31651) moiety. researchgate.net
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. researchgate.net It is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum. For instance, the S-C and C-C bond vibrations may be more prominent in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | ~3300-3400 |
| C-H (alkyl) | Stretch | ~2850-2960 |
| S=O (sulfonyl) | Asymmetric Stretch | ~1320-1350 |
| S=O (sulfonyl) | Symmetric Stretch | ~1140-1160 |
| C-N | Stretch | ~1000-1250 |
| C-Br | Stretch | ~500-600 |
X-ray Crystallography for Solid-State Structural Confirmation
Chromatographic Methods for Purification and Purity Assessment in Complex Reaction Mixtures
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A suitable stationary phase (e.g., C18) and mobile phase can be developed to achieve good separation of this compound from starting materials, byproducts, and other impurities. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity assessment. Coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of the components in a sample.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the desired product from other components can be visualized.
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes an indispensable tool for the structural elucidation of molecules like this compound. The process involves vaporizing the sample and moving it through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase.
For the analysis of this compound, a typical GC-MS analysis would involve injecting a solution of the compound into the GC system. The compound would then be separated from any impurities or starting materials on the column before entering the mass spectrometer. In the mass spectrometer, the molecule is ionized, and the resulting fragments are detected. The fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. The existence of GC-MS spectral data for this compound in public databases confirms its amenability to this technique. nih.gov
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the bromine atom, the propyl chain, and the methanesulfonamide group. By analyzing these fragments, researchers can confirm the presence of the key structural features of the molecule.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
This table presents a hypothetical set of parameters and is intended for illustrative purposes. Actual conditions may vary based on the specific instrumentation and analytical goals.
In the context of reaction monitoring, GC can be used to track the disappearance of starting materials and the appearance of this compound over time. By taking aliquots from the reaction mixture at various intervals and analyzing them by GC, a reaction profile can be generated. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, offering high-resolution separations for a wide array of compounds, including those that are non-volatile or thermally labile. nih.gov For this compound, which possesses polar functional groups, reversed-phase HPLC (RP-HPLC) is a particularly suitable technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
The analysis of related methanesulfonamide compounds, such as zonisamide, provides a strong basis for developing an HPLC method for this compound. nih.govnih.gov A typical RP-HPLC method would involve a C8 or C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.govsielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the target compound from its impurities and degradation products. nih.govnih.gov
Detection is commonly achieved using an ultraviolet (UV) detector, as the methanesulfonamide functional group exhibits some UV absorbance. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data, allowing for definitive peak identification and structural confirmation. sielc.com
Table 2: Representative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
This table presents a representative set of parameters. Method development and validation would be required to establish optimal conditions for a specific application.
Future Research Directions and Emerging Opportunities in N 3 Bromopropyl Methanesulfonamide Chemistry
Development of Novel Cascade Reactions and Multicomponent Synthesis
The structure of N-(3-bromopropyl)methanesulfonamide is ideally suited for the development of innovative cascade and multicomponent reactions (MCRs). These reactions, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govyoutube.com Future research could focus on designing one-pot syntheses that leverage the distinct reactivity of the bromo and sulfonamide functionalities.
For instance, a sequential reaction could be envisioned where the sulfonamide nitrogen first participates in a transition-metal-catalyzed coupling, followed by an intramolecular cyclization involving the bromoalkyl chain. Alternatively, MCRs could be developed where this compound acts as a bifunctional building block. One could imagine a scenario where an aldehyde, an amine, and this compound react in a concerted fashion to produce complex heterocyclic structures. The development of such reactions would be a significant step forward, as traditional methods often require lengthy, multi-step syntheses with purification of intermediates at each stage. chemistryforsustainability.orgorganic-chemistry.org
A potential area of exploration is the use of this compound in Ugi or Passerini-type reactions, which are powerful tools for the synthesis of peptide-like structures and other complex molecules. organic-chemistry.orgnih.gov While these reactions traditionally use carboxylic acids, amines, isocyanides, and carbonyl compounds, the unique reactivity of the sulfonamide and bromoalkyl groups could be exploited to create novel variations of these classic MCRs.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Type | Potential Reactants | Potential Product Class |
|---|---|---|
| Aza-Diels-Alder/Cyclization | Diene, Aldehyde | Fused heterocyclic sulfonamides |
| Ugi-type Reaction | Isocyanide, Carbonyl Compound | Complex acyclic and cyclic sulfonamides |
| Passerini-type Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivatives |
| Tandem Michael Addition/Alkylation | α,β-Unsaturated Ketone | Substituted cyclic sulfonamides |
Exploration in Supramolecular Chemistry and Self-Assembly
The sulfonamide group is a well-known hydrogen bond donor and acceptor, capable of forming robust and directional interactions that can drive the self-assembly of molecules into highly ordered supramolecular structures. researchgate.netnih.govacs.orgnih.govnih.govharvard.edu This opens up exciting avenues for the use of this compound in the fields of crystal engineering and supramolecular chemistry. nih.gov
Furthermore, the self-assembly of this compound and its derivatives in solution could be explored to create novel supramolecular polymers and gels. By carefully designing the molecular structure, it should be possible to control the strength and directionality of the non-covalent interactions, leading to materials with a range of interesting rheological and optical properties. The interplay between hydrogen bonding, dipole-dipole interactions, and the steric bulk of the bromoalkyl group will be a key factor in determining the nature of the self-assembled structures. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate discovery and optimize reaction conditions. youtube.comrepec.orgnih.govdrugtargetreview.comillinois.edunih.gov Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. youtube.commdpi.com
Future work could involve the development of continuous flow processes for the synthesis of this compound itself, as well as for its subsequent elaboration into more complex molecules. For example, a multi-step flow synthesis could be designed where the starting materials are sequentially passed through different reactor coils containing immobilized reagents or catalysts, allowing for the rapid and efficient construction of a target molecule without the need for intermediate purification steps. mdpi.commdpi.com
Automated synthesis platforms, which can perform a large number of reactions in parallel, could be used to rapidly screen a wide range of reaction conditions and catalysts for the transformation of this compound. repec.orgnih.govillinois.edusigmaaldrich.com This high-throughput approach would allow for the rapid identification of optimal conditions for a desired transformation, significantly reducing the time and resources required for methods development.
Table 2: Advantages of Integrating this compound Chemistry with Advanced Synthesis Technologies
| Technology | Key Advantages | Potential Applications |
|---|---|---|
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Multi-step synthesis of complex sulfonamides, rapid optimization of reaction conditions |
| Automated Synthesis | High-throughput screening, rapid library generation | Discovery of new reactions and catalysts, rapid synthesis of compound libraries for biological screening |
Computational-Guided Reaction Discovery and Optimization
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of chemical compounds. nih.govacs.orgresearchgate.netnih.govacs.org In the context of this compound, computational methods can be employed to guide the discovery of new reactions and to optimize existing ones.
Future research in this area could involve the use of DFT calculations to model the transition states of potential reactions involving this compound. acs.orgacs.org This would provide valuable insights into the reaction mechanism and allow for the rational design of catalysts and reaction conditions that favor the desired outcome. For example, computational screening could be used to identify promising catalysts for a novel cyclization reaction, or to predict the regioselectivity of a substitution reaction at the bromoalkyl chain.
In silico prediction of reactivity and properties is another area with significant potential. nih.govresearchgate.netnih.govdrugtargetreview.commdpi.com By developing quantitative structure-activity relationship (QSAR) models, it may be possible to predict the biological activity or material properties of derivatives of this compound before they are synthesized. This would allow for a more targeted approach to drug discovery and materials design, focusing resources on the most promising candidates.
Unexplored Transformations and Catalytic Pathways of the Sulfonamide and Bromoalkyl Functions
While the sulfonamide and bromoalkyl groups are well-established functional groups in organic synthesis, there are still many unexplored transformations and catalytic pathways that could be applied to this compound. The development of new catalytic methods for the activation and functionalization of these groups would significantly expand the synthetic utility of this versatile building block.
One area of interest is the development of new methods for the catalytic activation of the carbon-bromine bond. figshare.comsioc-journal.cnacs.org While traditional nucleophilic substitution reactions are well-established, the development of catalytic methods, such as photocatalytic activation, could enable new types of transformations under milder reaction conditions. sioc-journal.cnnih.gov For example, the photocatalytic generation of a radical at the propyl chain could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Similarly, the development of new catalytic methods for the transformation of the sulfonamide group is an active area of research. princeton.edu While sulfonamides are often considered to be robust and unreactive, recent advances have shown that they can be activated and transformed under the right conditions. For example, new catalytic methods for the N-arylation or N-alkylation of sulfonamides could provide more efficient and general routes to a wide range of derivatives of this compound. organic-chemistry.org Furthermore, the catalytic cleavage and functionalization of the sulfur-nitrogen bond represents a frontier in sulfonamide chemistry that could lead to entirely new synthetic strategies. acs.org
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(3-bromopropyl)methanesulfonamide, and what critical parameters influence reaction efficiency?
- Methodological Answer : The synthesis involves reacting 3-bromopropylamine with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to neutralize HCl. Key parameters include:
- Temperature control (0–5°C) to prevent thermal degradation.
- Stoichiometric precision (1:1 molar ratio of amine to MsCl) to minimize oversulfonylation.
- Reaction monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) to track completion (~2–4 hours).
Purification by recrystallization (ethanol/water) yields high-purity product. Similar protocols for chloromethyl analogs are validated in .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Identify the sulfonamide NH proton (δ ~7.5–8.0 ppm) and bromopropyl CH₂ groups (δ ~3.4–3.6 ppm). For ¹³C, the sulfonyl carbon appears at ~45–50 ppm.
- FT-IR : Confirm sulfonyl S=O asymmetric (1350 cm⁻¹) and symmetric (1150 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (m/z ~259 for C₄H₁₀BrNO₂S⁺) and fragment ions (e.g., loss of Br at m/z ~180).
Cross-referencing with DFT-predicted spectra improves accuracy .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store at 0–6°C in amber vials under nitrogen to prevent hydrolysis of the C-Br bond. Monitor degradation via:
- HPLC (C18 column, acetonitrile/water gradient) to detect free amine or sulfonic acid byproducts.
- Periodic ¹H NMR to verify NH proton integrity. Stability studies on brominated sulfonamides recommend desiccated conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps. The bromopropyl group’s C-Br bond (theoretical length ~1.93 Å) and electron-deficient β-carbon indicate SN2 susceptibility. Solvent models (e.g., PCM for THF) refine activation energies. Case studies on analogous compounds validate this approach .
Q. How can contradictory UV/Vis spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or conformational flexibility. Strategies:
- TD-DFT with CAM-B3LYP : Improves excited-state accuracy by incorporating long-range corrections.
- Explicit solvent modeling : Use COSMO to account for hydrogen bonding in polar solvents (e.g., methanol).
- Comparative experimental analysis : Measure spectra in multiple solvents (e.g., hexane vs. DMSO) to isolate solvent effects .
Q. What crystallographic techniques resolve steric effects from the bromopropyl group in this compound?
- Methodological Answer : High-resolution X-ray diffraction (Mo-Kα, λ = 0.7107 Å) at 100 K resolves torsional angles and packing disruptions. Refinement with SHELXL (anisotropic displacement for Br atoms) reveals van der Waals interactions. Monoclinic P21/c symmetry is common in bulky sulfonamides .
Q. How does isotopic labeling (²H, ¹³C) clarify mechanistic pathways in this compound reactions?
- Methodological Answer : Label the β-carbon (C3) with ¹³C to track SN2 inversion via ¹³C NMR kinetic studies. Deuterated solvents (e.g., CD₃CN) reduce signal overlap. Kinetic isotope effects (KIE > 1.0) confirm concerted mechanisms, as demonstrated in aryl bromide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
